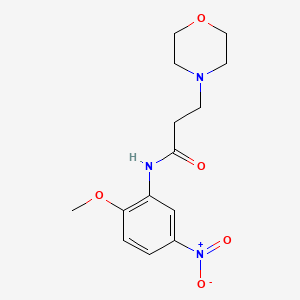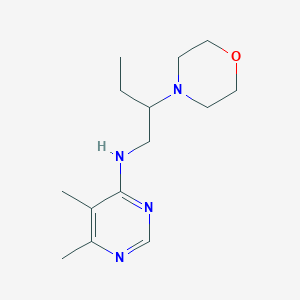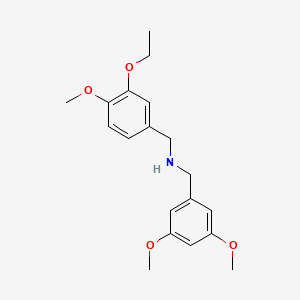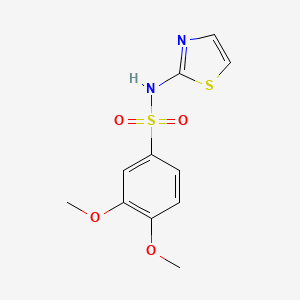![molecular formula C17H23N3OS B5615760 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that incorporate various functional groups into a core structure, enhancing the molecule's reactivity and potential applications. For example, compounds synthesized through reactions like Claisen type with sodium methoxide in dimethyl carbonate solvent or Suzuki−Miyaura coupling followed by hydrolysis and amidation demonstrate the intricate processes involved in creating complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological systems. Techniques like X-ray crystallography provide detailed insights into molecular conformation, intermolecular interactions, and crystal packing, which are essential for predicting reactivity and designing new compounds with desired properties. For instance, the crystal structure determination of similar compounds has revealed supramolecular self-assembly facilitated by hydrogen bonding and π-π interactions, which are critical for molecular recognition and function (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of pyrazole and carboxamide groups can lead to a variety of chemical reactions, including condensation, cyclization, and substitution, which are pivotal for synthesizing derivatives with enhanced or targeted properties. The synthesis and functionalization of pyrazole derivatives highlight the compound's versatility and potential for generating a wide range of biologically active molecules (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are essential for practical applications, influencing the compound's suitability for different environments and its behavior in biological systems. Analytical techniques, including thermogravimetric analysis, can provide valuable information on the thermal stability and decomposition patterns of compounds, informing their storage, handling, and application conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to its applications in synthesis, catalysis, and as potential therapeutic agents. Studies on similar compounds have explored these properties through experimental and computational methods, providing insights into their behavior in chemical reactions and potential interactions with biological targets (Karrouchi et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11-5-6-15-13(7-11)8-16(22-15)17(21)19(3)10-14-9-18-20(4)12(14)2/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVUDYRCDAEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5615687.png)

![2-cyclopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-pyrimidinecarboxamide](/img/structure/B5615706.png)


![2-phenyl-6-[(2-phenylazetidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5615727.png)
![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)

![2-(3-methoxyphenyl)-5-(pyridin-4-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615745.png)

![8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615752.png)
![1-methyl-4-[3-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5615762.png)

![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)